ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate
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Overview
Description
Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with a phenyl group at position 1 and two methyl groups at positions 3 and 5. The ethyl ester group is attached to the propanoate chain at position 4 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The phenyl group and methyl groups on the pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst[][4].
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive pyrazole derivatives.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Lacks the ester group but shares the pyrazole core structure.
Ethyl 3-(1-phenyl-1H-pyrazol-4-yl)propanoate: Similar structure but without the methyl groups on the pyrazole ring.
1-Phenyl-3-methyl-5-pyrazolone: Contains a pyrazole ring with different substituents.
Uniqueness
Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ester group and the methyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
ethyl 3-(3,5-dimethyl-1-phenylpyrazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-20-16(19)11-10-15-12(2)17-18(13(15)3)14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRGENMWXGOZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N(N=C1C)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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